1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
Description
Properties
IUPAC Name |
1-ethyl-2,3-dihydroindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEHYEPYWMJVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246804 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-35-6 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Reaction
- Reagents: Phosphorus oxychloride (POCl₃) and DMF.
- Conditions: The reaction is typically performed at low temperatures (0–5°C) to control regioselectivity and avoid over-formylation or decomposition.
- Mechanism: The Vilsmeier reagent generated in situ electrophilically attacks the aromatic ring at the 6-position, introducing the formyl group.
Oxidation of Methyl Precursor
- Starting from a 6-methyl-2,3-dihydro-1H-indole derivative, selective oxidation of the methyl group to the aldehyde is achieved.
- Oxidizing agents: Manganese dioxide (MnO₂) in dichloromethane (CH₂Cl₂) under reflux conditions.
- This method offers mild conditions and good selectivity for aldehyde formation.
- Temperature control: Essential to avoid over-oxidation to carboxylic acids.
- Stoichiometry: Precise reagent amounts minimize byproducts.
- Reaction time: Optimized to achieve complete conversion without degradation.
Alternative Synthetic Routes
While the above two-step method is common, alternative routes include:
Fischer Indole Synthesis:
Using hydrazine derivatives and appropriate aldehydes or ketones under acidic conditions to construct the indole ring with desired substitutions. However, this method may require further functional group transformations to install the ethyl and aldehyde groups at specific positions.One-Pot Multi-Component Reactions:
Some studies have explored multi-component reactions involving indole-3-carbaldehyde and ethylating agents under base catalysis for direct synthesis of functionalized indole derivatives, though these are less common for the target compound due to regioselectivity challenges.
Analytical Characterization of the Prepared Compound
To confirm the structure and purity of 1-ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, the following techniques are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with retention time consistent with standard |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation | Ethyl group: triplet at δ 1.2–1.4 ppm; Aldehyde proton: singlet at δ 9.8–10.0 ppm |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Aldehyde C=O stretch near 1700 cm⁻¹; N-H stretch around 3400 cm⁻¹ |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak matching C₁₁H₁₃NO (±2 ppm accuracy) |
Comparative Data Table: Preparation Parameters
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethylation | Ethyl iodide, K₂CO₃, DMF, 60–80°C | 70–85 | Requires anhydrous conditions |
| Formylation (Vilsmeier) | POCl₃, DMF, 0–5°C | 65–80 | Temperature critical to avoid side reactions |
| Oxidation (MnO₂) | MnO₂, CH₂Cl₂, reflux | 60–75 | Selective oxidation of methyl precursor |
Chemical Reactions Analysis
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include various substituted indoles and their derivatives .
Scientific Research Applications
Chemical Properties and Structure
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde has the molecular formula and a molecular weight of approximately 173.24 g/mol. The compound features an indole core structure modified with an ethyl group and an aldehyde functional group, contributing to its reactivity and biological interactions.
Chemistry
- Synthesis of Complex Molecules : This compound serves as a precursor for synthesizing more complex indole derivatives. It is valuable in developing pharmaceuticals and agrochemicals due to its versatile reactivity .
- Reagent in Organic Reactions : It is used in various organic reactions, including oxidation and reduction processes, allowing chemists to explore new synthetic pathways .
Biology
- Biological Activity : Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. Research indicates that this compound can influence cellular processes by interacting with multiple targets .
- Cellular Mechanisms : The compound affects cell signaling pathways and gene expression. For instance, it has been shown to modulate inflammatory responses and oxidative stress mechanisms .
Medicine
- Therapeutic Potential : There is ongoing research into the therapeutic effects of this compound in treating cancer and infectious diseases. Its derivatives have exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Drug Development : The compound's unique structure makes it a promising candidate for drug development targeting various diseases, particularly those related to neurological disorders .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies showed that these compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Properties
A series of studies evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated strong activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, further influencing their function .
Comparison with Similar Compounds
Table 1: Comparative Data for Indole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1123169-35-6 | C₁₁H₁₃NO | 175.23 | Aldehyde at C6, ethyl at N1, dihydro ring |
| 2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde | 1187243-15-7 | C₉H₇NO₂ | 161.16 | Oxo group at C2, aldehyde at C6 |
| 6-Ethyl-1H-indole-3-carbaldehyde | 170489-33-5 | C₁₁H₁₁NO | 173.21 | Ethyl at C6, aldehyde at C3, fully aromatic |
| 1-Ethyl-2,3-dihydro-1H-indol-6-amine | 143543-67-3 | C₁₀H₁₄N₂ | 162.23 | Amine at C6, ethyl at N1, dihydro ring |
| 6-Iodo-2,3-dihydro-1H-indole hydrochloride | 115666-46-1 | C₈H₈IN | 245.06 | Iodo at C6, hydrochloride salt, dihydro ring |
Functional Group Variations
- Aldehyde vs. Amine : The replacement of the aldehyde group in the target compound with an amine (as in 1-ethyl-2,3-dihydro-1H-indol-6-amine) shifts reactivity from electrophilic (aldehyde) to nucleophilic (amine). This impacts applications in drug design, where amines are often used for hydrogen bonding or salt formation .
- Aldehyde vs. Oxo Group : 2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde introduces a ketone at C2, enhancing hydrogen-bonding capacity and altering electronic properties compared to the ethyl-substituted target compound .
Substituent Position Effects
- Ethyl Position: In 6-ethyl-1H-indole-3-carbaldehyde, the ethyl group at C6 (vs. N1 in the target compound) creates a positional isomer.
- Halogen Substitution : 6-Iodo-2,3-dihydro-1H-indole hydrochloride replaces the aldehyde with an iodine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. The hydrochloride salt improves solubility in polar solvents .
Ring Saturation and Aromaticity
- The dihydroindole ring in the target compound reduces aromatic conjugation compared to fully unsaturated indoles (e.g., 6-ethyl-1H-indole-3-carbaldehyde). This partial saturation may enhance stability against oxidation but reduce π-π stacking interactions in molecular recognition .
Research Implications
- Synthetic Utility : The aldehyde group in this compound offers versatility in synthesizing Schiff bases or heterocyclic derivatives, whereas the iodo analog (115666-46-1) is more suited for catalytic coupling reactions .
- Biological Activity : Amine-substituted analogs (e.g., 143543-67-3) may exhibit improved bioavailability due to hydrogen-bonding capabilities, while oxo-substituted derivatives (1187243-15-7) could serve as enzyme inhibitors via ketone-mediated interactions .
Biological Activity
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. The indole structure is prevalent in numerous natural products and synthetic pharmaceuticals, often exhibiting significant pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its indole core structure modified with an ethyl group and an aldehyde functional group. Its molecular formula is C12H13N and it has a molecular weight of approximately 173.24 g/mol. The presence of the aldehyde group contributes to its reactivity and potential biological interactions.
Anticancer Activity
Research indicates that indole derivatives, including this compound, possess anticancer properties. Indoles are known to influence various cellular pathways involved in cancer progression. For instance, a study highlighted that indole derivatives can induce apoptosis in cancer cells through the regulation of apoptotic proteins and caspase activation . The specific mechanisms by which this compound exerts its anticancer effects require further investigation but may involve similar pathways.
Antimicrobial Activity
Indoles are also known for their antimicrobial properties. Compounds containing the indole structure have been reported to exhibit activity against various bacterial and fungal strains. The exact antimicrobial efficacy of this compound remains to be established but aligns with the broader profile of indole derivatives.
Cytotoxicity Assays
In vitro studies assessing the cytotoxic effects of various indole derivatives have shown promising results. For instance, a study demonstrated that certain indole derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents against various cancer cell lines . Although specific data on this compound are not extensively documented, its structural similarities suggest potential for comparable activity.
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 50 | HCT116 |
| Compound B | 75 | A549 |
| This compound | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of indoles with various biological targets implicated in cancer and inflammation. These studies suggest that the binding affinity of indoles to key proteins involved in apoptotic pathways could be significant . Further computational studies on this compound could elucidate its potential targets and mechanisms.
Q & A
Q. What are the common synthetic routes for preparing 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves functionalization of the indole core. A two-step approach is recommended:
Ethylation : Introduce the ethyl group at the 1-position of 2,3-dihydro-1H-indole using ethylating agents (e.g., ethyl iodide) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃, 60–80°C) .
Formylation : Install the aldehyde group at the 6-position via Vilsmeier-Haack reaction (POCl₃/DMF, 0–5°C) or oxidation of a methyl precursor (e.g., MnO₂ in CH₂Cl₂, reflux) .
Critical parameters include temperature control during formylation to avoid over-oxidation and stoichiometric ratios to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (85:15 to 95:5 v/v) .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) to identify ethyl (δ 1.2–1.4 ppm, triplet) and aldehyde (δ 9.8–10.0 ppm, singlet) protons.
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±2 ppm).
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamerism) or solvent effects. Strategies include:
- Variable Temperature NMR : Conduct ¹H NMR at −40°C to slow conformational exchange and clarify splitting patterns .
- COSY/NOESY : Map coupling between adjacent protons (e.g., dihydroindole ring protons) to confirm spatial relationships .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate spectra and compare with experimental data .
Q. What experimental design principles should guide the study of this compound’s bioactivity in cellular assays?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values. Include a positive control (e.g., doxorubicin for cytotoxicity) .
- Solvent Compatibility : Use DMSO (≤0.1% v/v) to avoid cellular toxicity; confirm solubility via dynamic light scattering (DLS) .
- Mechanistic Probes : Combine with ROS scavengers (e.g., NAC) or kinase inhibitors to elucidate pathways .
Q. How can reaction yields be optimized during scale-up synthesis, and what industrial techniques are transferable to academic labs?
- Methodological Answer :
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., ethylation) .
- In-line Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess reagents without column chromatography .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) with minimal runs .
Contradictory Data Analysis
Q. How should researchers address conflicting reports on the stability of the aldehyde group in this compound?
- Methodological Answer : Stability issues may arise from oxidation or nucleophilic attack. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
